molecular formula C8H5F2NO3 B2979979 2,2-Difluoro-1-(4-nitrophenyl)ethanone CAS No. 860299-98-5

2,2-Difluoro-1-(4-nitrophenyl)ethanone

Cat. No. B2979979
CAS RN: 860299-98-5
M. Wt: 201.129
InChI Key: VFWBUCNFKSMZGI-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H5F2NO3 . It has an average mass of 201.127 Da and a mono-isotopic mass of 201.023743 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a two carbon ethanone group (C=O) attached to a 4-nitrophenyl group and two fluorine atoms . The presence of the nitro group and the fluorine atoms may significantly influence the chemical properties of the compound.

Scientific Research Applications

Phase Equilibrium Studies A study on the solid-liquid phase equilibrium of compounds closely related to 2,2-Difluoro-1-(4-nitrophenyl)ethanone, namely 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, revealed insights into their solubility and phase behavior in different solvents. The ternary phase diagrams obtained provide essential data for separating mixtures of these compounds, highlighting their potential in purification processes in chemical manufacturing (Li et al., 2019).

Charge Density Analysis In a different context, the charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone, a compound with structural similarities to this compound, was analyzed using X-ray and neutron diffraction. This study provided detailed insights into the intramolecular and intermolecular bonding features of the compound, which are critical for understanding its chemical behavior and reactivity (Hibbs, Overgaard, & Piltz, 2003).

Synthesis of Aminobenzo[b]thiophenes Research on the synthesis of 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone highlights the potential use of this compound in organic synthesis, especially in creating biologically active compounds and intermediates (Androsov et al., 2010).

Crystal Packing Studies The crystal structure of 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, related to this compound, was studied, revealing insights into intermolecular interactions such as hydrogen bonding. This information is valuable for the development of materials and compounds with specific structural properties (Guo et al., 2009).

Kinetic Studies and Reaction Mechanisms A study on the kinetics and reaction mechanism of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane, which shares functional groups with this compound, provides insights into the complex reactions and processes these types of compounds undergo (Jarczewski, Schroeder, & Dworniczak, 1986).

Synthesis of Chalcone Analogues Research on the synthesis of α,β-unsaturated ketones, using compounds structurally similar to this compound, opens avenues for creating a wide variety of chalcone analogues, which are important in medicinal chemistry and material science (Curti, Gellis, & Vanelle, 2007).

Safety and Hazards

While specific safety and hazard information for 2,2-Difluoro-1-(4-nitrophenyl)ethanone is not available in the search results, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding breathing in the compound, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,2-difluoro-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-8(10)7(12)5-1-3-6(4-2-5)11(13)14/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWBUCNFKSMZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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